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Compound of Interest

Compound Name: 2-Nitro-5-(propylthio)aniline

Cat. No.: B127722

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 2-Nitro-5-(propylthio)aniline. Due to the limited availability of experimental
spectra for this specific molecule in public databases, this guide presents a combination of
predicted data, expected spectral characteristics based on its chemical structure, and detailed
experimental protocols for acquiring such data. This document is intended to serve as a
valuable resource for the characterization and analysis of this compound and structurally
related molecules.

Chemical Structure and Properties

o |[UPAC Name: 2-nitro-5-(propylthio)aniline
e CAS Number: 57780-75-3

e Molecular Formula: CoH12N202S

» Molecular Weight: 212.27 g/mol [1]

e Melting Point: 71-74 °C

Spectroscopic Data
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The following sections detail the expected and predicted spectroscopic data for 2-Nitro-5-
(propylthio)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for 2-Nitro-5-(propylthio)aniline is not readily available in
public spectral databases. The following tables outline the expected chemical shifts (d) in ppm
relative to tetramethylsilane (TMS). These predictions are based on the analysis of its
constituent functional groups and comparison to similar substituted nitroaniline compounds.

1H NMR (Proton NMR) Expected Data

Expected Chemical

Protons . Multiplicity Integration
Shift (ppm)
Aromatic-H (position
7.8-8.2 d 1H
6)
Aromatic-H (position
72-75 dd 1H
4)
Aromatic-H (position
6.7-7.0 d 1H
3)
-NH2 4.0-6.0 brs 2H
-S-CH2- 2.8-3.2 t 2H
-CH2-CHs 16-1.9 sextet 2H
-CHs 09-1.2 t 3H

13C NMR (Carbon NMR) Expected Data
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Carbon Expected Chemical Shift (ppm)
C-NO2 145 - 150

C-NH:z 140 - 145

C-S 130 - 135

Aromatic CH 115-130

-S-CHz- 30-40

-CH2-CHs 20 - 25

-CHs 10-15

Infrared (IR) Spectroscopy

Note: The following table lists the expected characteristic infrared absorption bands for 2-Nitro-
5-(propylthio)aniline based on its functional groups.

Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (Aniline) 3300 - 3500 Medium, Doublet
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium
N-O Stretch (Nitro,

] 1500 - 1550 Strong
Asymmetric)
N-O Stretch (Nitro, Symmetric) 1335 - 1385 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium
C-N Stretch 1250 - 1350 Medium
C-S Stretch 600 - 800 Weak

Mass Spectrometry (MS)
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The following table presents predicted mass-to-charge ratios (m/z) for various adducts of 2-
Nitro-5-(propylthio)aniline. This data is valuable for the identification of the molecular ion and
common fragments.

Adduct Predicted m/z
[M]* 212.06140
[M+H]* 213.06923
[M+Na]* 235.05117
[M-H]- 211.05467

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above
for a solid organic compound like 2-Nitro-5-(propylthio)aniline.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-ds). The choice of solvent is
critical to avoid overlapping signals with the analyte.

 Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), to the solution to serve as a reference for the chemical shifts (6 = 0.00 ppm).

o Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the *H and 3C NMR
spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

IR Spectroscopy

o Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, place a
small amount of the solid sample directly onto the ATR crystal. Ensure good contact between
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the sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg)
with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine
powder and press it into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the sample compartment of
an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm~1.

Background Subtraction: A background spectrum of the empty ATR crystal or a pure KBr
pellet should be recorded and subtracted from the sample spectrum to remove atmospheric
and instrumental interferences.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof with water.

lonization: Introduce the sample solution into the mass spectrometer. Common ionization
techniques for small organic molecules include Electrospray lonization (ESI) or Atmospheric
Pressure Chemical lonization (APCI). ESI is generally preferred for polar molecules.

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z, generating the
mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR
mass analyzer can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic

compound like 2-Nitro-5-(propylthio)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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